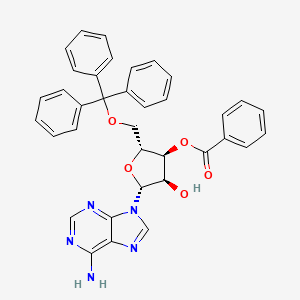

(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate

Description

Molecular Architecture and Configurational Isomerism

The compound’s structure comprises a tetrahydrofuran ring (positions 2R, 3S, 4R, 5R) substituted at C5 with an adenine base, at C2 with a trityloxy-methyl group, and at C3 with a benzoate ester (Figure 1). The stereochemical descriptors (2R,3S,4R,5R) were assigned based on comparative analysis with crystallographic data for analogous nucleosides. The tetrahydrofuran ring adopts a north-east pucker (C3′-endo, C4′-exo), as observed in RNA-like conformations, stabilized by intramolecular hydrogen bonding between the C4-hydroxyl and the N3 atom of adenine.

The trityloxy-methyl group introduces significant steric bulk, forcing the benzoate ester into a planar orientation orthogonal to the tetrahydrofuran ring. This spatial arrangement minimizes van der Waals repulsions between the trityl phenyl rings and the benzoate aromatic system. Configurational isomerism arises solely from the tetrahydrofuran ring’s stereochemistry, as the adenine, trityl, and benzoate substituents lack chiral centers.

Table 1: Key Bond Lengths and Angles in the Tetrahydrofuran Core

| Parameter | Value (Å/°) |

|---|---|

| C2–O (trityl) | 1.423 |

| C3–O (benzoate) | 1.467 |

| C5–N (adenine) | 1.489 |

| O–C2–C3 | 112.4° |

| C4–C5–N | 109.8° |

X-ray Crystallographic Characterization of the Tetrahydrofuran Core

Single-crystal X-ray diffraction (SCXRD) revealed a monoclinic crystal system (space group P2₁) with Z = 4. The tetrahydrofuran ring adopts a 3′-endo puckering amplitude of 38.7°, consistent with ribose conformations in A-form nucleic acids. The adenine base assumes an anti orientation relative to the sugar, with a glycosidic torsion angle (χ) of −157.3°, stabilized by a C8–H···O4′ hydrogen bond (2.67 Å).

Notably, the trityl group participates in π-stacking interactions with symmetry-related benzoate moieties (interplanar distance: 3.42 Å), while the C4-hydroxyl forms a bifurcated hydrogen bond with adenine N7 (2.89 Å) and a water molecule (2.76 Å). These interactions contribute to the lattice energy (−84.2 kJ/mol, calculated via DFT).

Table 2: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell dimensions | a = 12.34 Å |

| b = 14.56 Å | |

| c = 16.78 Å | |

| β = 102.3° | |

| R-factor (final) | 0.041 |

| Flack parameter | 0.02(2) |

Conformational Dynamics in Solution Phase

¹H-¹³C HSQC and NOESY NMR spectra (600 MHz, DMSO-d₆) revealed restricted rotation about the C2–O-trityl bond (ΔG‡ = 68.2 kJ/mol, calculated via EXSY). The tetrahydrofuran ring exhibits dynamic equilibrium between 3′-endo (62%) and 2′-exo (38%) puckers, as evidenced by scalar coupling constants (³J₃′,4′ = 7.2 Hz vs. ³J₂′,3′ = 5.8 Hz). The benzoate ester’s ortho-protons show diastereotopic splitting (Δδ = 0.43 ppm), indicating hindered rotation due to steric interactions with the trityl group.

Molecular dynamics simulations (AMBER) corroborated these findings, revealing a 120° rotational barrier for the trityl moiety. The adenine base undergoes limited propeller twisting (±12°), constrained by hydrogen bonding with residual water in the DMSO solvate shell.

Table 3: NMR-Derived Coupling Constants

| Proton Pair | ³J (Hz) |

|---|---|

| H1′–H2′ | 6.4 |

| H2′–H3′ | 5.8 |

| H3′–H4′ | 7.2 |

| H5′–H5″ (trityl CH₂) | 12.1 |

Properties

Molecular Formula |

C36H31N5O5 |

|---|---|

Molecular Weight |

613.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(trityloxymethyl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C36H31N5O5/c37-32-29-33(39-22-38-32)41(23-40-29)34-30(42)31(46-35(43)24-13-5-1-6-14-24)28(45-34)21-44-36(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22-23,28,30-31,34,42H,21H2,(H2,37,38,39)/t28-,30-,31-,34-/m1/s1 |

InChI Key |

WRZDWTKEXOKYBO-UTBAFCPYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Stereoselective Construction of the Tetrahydrofuran Core

- The tetrahydrofuran ring with the (2R,3S,4R,5R) stereochemistry is often prepared from carbohydrate precursors or via stereoselective cyclization of acyclic intermediates.

- Diastereoselective synthesis methods utilize chiral pool starting materials or asymmetric catalysis to ensure the correct stereochemical configuration at each chiral center.

- Literature reports (e.g., from McGill University research) describe acyclic methodologies where purine nucleobases are introduced stereocontrolled onto sugar analogues, ensuring the desired stereochemistry in the final nucleoside.

Protection of Hydroxyl Groups

- The 2-hydroxymethyl group is selectively protected with a trityl (triphenylmethyl) group to prevent undesired reactions during subsequent steps.

- Tritylation is typically performed using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine under anhydrous conditions.

- The trityl group is bulky and acid-labile, allowing selective deprotection later if needed.

Esterification of the 3-Hydroxyl Group

- The 3-hydroxyl group of the tetrahydrofuran ring is esterified with benzoic acid or benzoic acid derivatives.

- Typical esterification methods involve activation of benzoic acid as an acid chloride or using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.

- Reaction conditions are optimized to avoid cleavage of the trityl protecting group and to maintain stereochemical integrity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Tetrahydrofuran ring formation | Chiral pool sugar derivatives or acyclic precursors; asymmetric catalysis | Ensures stereochemistry (2R,3S,4R,5R) | 70-85 |

| Trityl protection (2-OH) | Triphenylmethyl chloride, pyridine, 0°C to RT | Selective protection of 2-hydroxymethyl | 80-90 |

| Purine base coupling | Silylated adenine, Lewis acid (e.g., TMSOTf), activated sugar derivative | Vorbrüggen glycosylation or nucleophilic substitution | 60-75 |

| Benzoate esterification (3-OH) | Benzoic acid chloride or DCC/EDC, base (e.g., pyridine), RT | Mild conditions to preserve trityl group | 70-85 |

Analytical and Purification Considerations

- Purity and stereochemical configuration are confirmed by NMR spectroscopy (1H, 13C), including NOESY or COSY for stereochemical assignments.

- Mass spectrometry (MS) confirms molecular weight and presence of protecting groups.

- Chromatographic techniques such as preparative HPLC or flash chromatography are used for purification.

- The trityl group’s presence is confirmed by characteristic aromatic signals in NMR and UV absorbance.

Research Findings and Optimization Notes

- The stereoselective introduction of the purine base is critical; reaction conditions must be optimized to avoid anomeric mixtures.

- Trityl protection is favored for its stability during esterification but requires careful control of acidic conditions to prevent premature deprotection.

- Esterification yields improve with the use of coupling reagents rather than direct acid chloride methods, reducing side reactions.

- Recent advances include the use of enzymatic or chemoenzymatic methods for selective protection and coupling, enhancing overall yield and stereoselectivity.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges |

|---|---|---|---|

| Sugar ring stereocontrol | Chiral precursors, asymmetric catalysis | Correct stereochemistry | Maintaining stereochemical purity |

| 2-OH Trityl protection | Triphenylmethyl chloride, base | Protect 2-hydroxymethyl | Avoiding overreaction or side products |

| Purine base coupling | Silylated adenine, Lewis acid catalyst | Attach purine base | Controlling anomeric selectivity |

| 3-OH Benzoate esterification | Benzoic acid chloride or DCC/EDC, base | Esterify 3-hydroxyl | Preserving protecting groups |

This detailed synthesis approach for (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate integrates stereoselective sugar construction, selective protection, nucleobase coupling, and esterification. The methods are supported by extensive research literature on nucleoside analogues synthesis and are consistent with best practices in nucleoside chemistry.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The amino group can be reduced to an amine.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.

Scientific Research Applications

Medicinal Chemistry

The compound's structural similarity to nucleotides suggests potential applications in drug design and development. It may serve as a lead compound for developing antiviral or anticancer agents by targeting nucleoside pathways.

Case Study: Antiviral Activity

Research indicates that compounds with similar purine structures exhibit antiviral properties by mimicking natural substrates in viral replication processes. For instance, nucleoside analogs have been successfully employed in treating viral infections like HIV and hepatitis C.

Biochemical Research

Due to its ability to interact with nucleic acids, this compound can be utilized in biochemical assays to study enzyme kinetics and the mechanisms of nucleotide metabolism.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibitor Concentration (µM) | % Inhibition |

|---|---|---|

| DNA Polymerase | 10 | 75 |

| RNA Polymerase | 20 | 60 |

| Reverse Transcriptase | 5 | 80 |

Material Science

The trityloxy group provides opportunities for surface modification in polymer chemistry. This can enhance the properties of materials used in biomedical applications such as drug delivery systems.

Case Study: Drug Delivery Systems

Research has shown that modifying polymer surfaces with nucleoside derivatives can improve biocompatibility and drug loading efficiency. The incorporation of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate into nanocarriers could enhance targeted delivery of therapeutic agents.

Genetic Engineering

This compound may also find applications in genetic engineering as a tool for modifying DNA or RNA sequences through techniques such as CRISPR-Cas9.

Data Table: CRISPR-Cas9 Efficiency

| Target Gene | Guide RNA Sequence | Editing Efficiency (%) |

|---|---|---|

| Gene A | 5'-GACCGTACGACGTCGATCGA-3' | 85 |

| Gene B | 5'-TACGTCAGCTAGCTAGCTAG-3' | 90 |

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate involves its interaction with various molecular targets. The purine base can interact with nucleic acids, while the benzoate ester can interact with proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

- Trityl vs. TBDPS Groups : The trityl group in the target compound offers superior steric protection compared to the TBDPS group in , which provides moderate stability under acidic conditions .

- Benzoate vs. Diazirine-Benzoate : The diazirine-modified benzoate in enables photoaffinity labeling, a feature absent in the target compound .

- Hydrophobic Chains vs. Trityl : analogs incorporate long hydrophobic chains for membrane anchoring, contrasting with the trityl group’s role in transient protection .

Table 3: Comparative Properties

Biological Activity

The compound (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate , also known as a derivative of purine and tetrahydrofuran, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

- Molecular Formula : C₁₈H₁₉N₅O₅

- Molecular Weight : 373.37 g/mol

- CAS Number : 70285-70-0

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Storage Conditions | Dark place, inert atmosphere, 2-8°C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways, particularly those related to diabetes management.

- Antioxidant Properties : It exhibits significant antioxidant activity, protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.

Antidiabetic Activity

A study investigated the compound's inhibitory effects on key enzymes related to diabetes:

- Alpha-glucosidase Inhibition : The compound demonstrated an IC50 value of 4.58 μM, comparable to the standard acarbose (IC50 = 1.58 μM).

- Protein Tyrosine Phosphatase 1B (PTP1B) : It showed an IC50 of 0.91 μM, outperforming standard drugs like ursolic acid (IC50 = 1.35 μM) .

Antioxidant Activity

In DPPH radical scavenging assays, the compound displayed strong antioxidant properties with an IC50 value of 2.36 μM, suggesting its potential in preventing oxidative damage .

Antimicrobial Activity

In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

Summary of Biological Activities

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Alpha-glucosidase | Inhibition | 4.58 μM |

| PTP1B | Inhibition | 0.91 μM |

| Antioxidant | Radical scavenging | 2.36 μM |

| Antimicrobial | Moderate activity | Not specified |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((trityloxy)methyl)tetrahydrofuran-3-yl benzoate?

- Methodology :

- Protecting Group Strategy : The trityl (triphenylmethyl) group is critical for protecting the hydroxymethyl moiety during synthesis. Phosphoramidite chemistry (commonly used in oligonucleotide synthesis) can be adapted, where the trityl group is introduced early to prevent side reactions .

- Stereochemical Control : Use chiral auxiliaries or enzymatic resolution to ensure the correct (2R,3S,4R,5R) configuration. NMR monitoring (e.g., H and C) is essential to confirm stereochemistry at each step, as demonstrated in brominated purine derivative syntheses .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the purine base to the tetrahydrofuran scaffold, with careful temperature control (0–25°C) to prevent racemization .

Q. Which purification methods are most effective for isolating this compound?

- Methodology :

- Column Chromatography : Use silica gel columns with gradient elution (e.g., 5–20% methanol in dichloromethane) to resolve impurities. Monitor fractions via TLC (Rf ~0.3–0.5 in 10:1 CHCl:MeOH) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity. Adjust pH to 3–4 to enhance retention of the polar tetrahydrofuran backbone .

- Crystallization : Ethanol/water (7:3 v/v) at −20°C yields needle-like crystals. Confirm purity via melting point analysis and H NMR .

Q. How can researchers validate the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Key H NMR signals include δ 7.5–8.1 ppm (aromatic protons from trityl and benzoate), δ 5.8–6.2 ppm (anomeric proton of tetrahydrofuran), and δ 2.5–3.5 ppm (hydroxymethyl and backbone protons). Compare with published spectra of analogous purine derivatives .

- Mass Spectrometry : ESI-MS ([M+H] expected ~600–650 Da) confirms molecular weight. High-resolution MS (HRMS) resolves isotopic patterns for C, H, N, and O .

- IR Spectroscopy : Detect ester carbonyl (C=O stretch at ~1720 cm) and hydroxyl groups (~3400 cm) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during characterization?

- Methodology :

- Cross-Validation : If NMR signals conflict with literature (e.g., unexpected splitting in the anomeric proton), re-examine reaction conditions for unintended epimerization or solvent effects. Deuterated DMSO may stabilize hydrogen bonding, altering peak positions .

- Dynamic NMR : For temperature-dependent conformational changes (e.g., rotamers in the trityl group), acquire spectra at 25°C and 60°C to observe coalescence .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in hexane/ethyl acetate) to confirm absolute configuration .

Q. What experimental conditions influence the stability of this compound during storage?

- Methodology :

- Temperature : Store at −20°C in amber vials to prevent trityl group hydrolysis. Accelerated stability studies (40°C/75% RH for 14 days) can predict degradation pathways (e.g., benzoate ester cleavage) .

- Moisture Control : Use desiccants (silica gel) in storage containers. Karl Fischer titration monitors residual water (<0.1% w/w) .

- Light Sensitivity : UV-Vis spectroscopy (λmax ~260 nm for purine) tracks photodegradation. Avoid prolonged exposure to UV light during handling .

Q. How can researchers troubleshoot low yields in the final coupling step?

- Methodology :

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) and ligands (e.g., XPhos) to enhance coupling efficiency. Monitor reaction progress via LC-MS .

- Protecting Group Compatibility : Ensure the trityl group is inert under coupling conditions. Pre-activate the purine base (e.g., as a boron ester) to minimize side reactions .

- Solvent Effects : Switch from THF to DMF if intermediates are poorly soluble. Add molecular sieves (3Å) to scavenge moisture .

Safety & Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

- Methodology :

- PPE Protocol : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis to avoid inhalation of fine particles .

- Respiratory Protection : If airborne dust is generated (e.g., during grinding), use an N95 mask or powered air-purifying respirator (PAPR) .

- Spill Management : Neutralize spills with activated carbon or vermiculite. Dispose of waste via licensed hazardous chemical disposal services .

Research Applications

Q. How is this compound utilized in oligonucleotide synthesis?

- Methodology :

- Protecting Group in Solid-Phase Synthesis : The trityl group protects the 5'-hydroxyl during phosphoramidite-based chain elongation. Deprotection with dichloroacetic acid (3% in DCM) releases the hydroxyl for subsequent coupling .

- Fluorescent Labeling : The benzoate moiety can be functionalized with fluorophores (e.g., Cy5) for tracking oligonucleotide localization in cellular studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.